Product packaging for 2-Bromo-2-cyclohexen-1-ol(Cat. No.:CAS No. 61426-49-1)

2-Bromo-2-cyclohexen-1-ol

Cat. No.: B2674997
CAS No.: 61426-49-1
M. Wt: 177.041
InChI Key: SVDKKDWANPIULS-UHFFFAOYSA-N
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Description

2-Bromo-2-cyclohexen-1-ol (CAS 61426-49-1) is an organic compound with the molecular formula C6H9BrO and an average mass of 177.04 Da . This compound features a six-membered ring with both a bromine substituent and a hydroxyl group on adjacent carbon atoms, making it a valuable intermediate for studying elimination reactions, such as the E1 mechanism . In E1 eliminations, the leaving group (bromine) departs to form a carbocation intermediate, followed by the loss of a proton to form a cyclohexadiene derivative; the presence of the hydroxyl group can influence the regiochemistry and stereochemistry of such processes . Researchers can utilize this brominated cyclohexenol in explorations of electrophilic addition and substitution reactions, as well as in carbocation rearrangement studies due to the potential for stabilizing adjacent charges . The compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . According to safety information, it carries the signal word "Danger" and hazard statements H315, H318, and H335, indicating it can cause skin irritation, serious eye damage, and respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO B2674997 2-Bromo-2-cyclohexen-1-ol CAS No. 61426-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromocyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDKKDWANPIULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 2 Cyclohexen 1 Ol and Its Chiral Enantiomers

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis provides a powerful toolkit for the production of chiral molecules, combining the efficiency of traditional chemical methods with the high selectivity of biocatalysts. This is particularly relevant for the synthesis of optically active 2-bromo-2-cyclohexen-1-ol, where the creation of a specific stereocenter is crucial.

Bioreduction of 2-Bromocyclohex-2-enone Precursors

The asymmetric reduction of the prochiral precursor, 2-bromocyclohex-2-enone, to the corresponding chiral alcohol is a direct and effective method for establishing the desired stereochemistry. This transformation is often accomplished using carbonyl reductase enzymes, which can exhibit high levels of enantioselectivity.

The successful bioreduction of 2-bromocyclohex-2-enone hinges on the selection of a suitable carbonyl reductase (KRED) or ketoreductase. A screening process is typically the first step to identify enzymes with high activity and selectivity towards this specific substrate. Commercial screening kits, which contain a diverse panel of KREDs, are often employed for this purpose. These enzymes are tested against the substrate under standardized conditions to assess their performance.

Once promising candidates are identified, further optimization of reaction parameters is necessary to maximize conversion and enantiomeric excess (ee). Key parameters that are often fine-tuned include pH, temperature, co-solvent concentration, and the choice of a cofactor regeneration system. For instance, a glucose/glucose dehydrogenase (GDH) system is commonly used to regenerate the NADPH or NADH cofactor required by the KREDs.

While specific screening data for 2-bromocyclohex-2-enone is not extensively documented in publicly available literature, the general methodology for such a screening is well-established. The table below illustrates a hypothetical screening of commercially available ketoreductases against a generic α,β-unsaturated ketone, showcasing the typical variations in performance that can be expected.

Table 1: Illustrative Screening of Ketoreductases for the Reduction of a Prochiral Enone

| Enzyme ID | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | | :--- | :--- | :--- | :--- | | KRED-A1 | 85 | 92 | (R) | | KRED-A2 | 99 | >99 | (S) | | KRED-A3 | 45 | 88 | (S) | | KRED-A4 | 91 | 95 | (R) | | KRED-B1 | 78 | 98 | (S) | | KRED-B2 | 62 | 75 | (R) |

This table is a generalized representation based on typical KRED screening results for prochiral ketones and does not represent actual data for 2-bromocyclohex-2-enone.

Biocatalytic processes can sometimes be limited by product inhibition, where the accumulation of the product slows down or even stops the enzymatic reaction. In such cases, In Situ Product Removal (ISPR) can be a highly effective strategy to enhance productivity. nih.gov ISPR involves the continuous removal of the product from the reaction mixture as it is formed, thereby maintaining a low product concentration and alleviating inhibition. nih.gov

Common ISPR techniques include liquid-liquid extraction, adsorption onto a solid phase, and membrane-based separation. nih.gov For the bioreduction of 2-bromocyclohex-2-enone, a potential ISPR strategy could involve the use of a water-immiscible organic solvent to continuously extract the more hydrophobic this compound product from the aqueous reaction medium. Alternatively, a hydrophobic resin could be added to the reactor to adsorb the product.

The implementation of ISPR can lead to several benefits:

Overcoming product inhibition: By keeping the product concentration low, the enzyme can operate at its maximum rate for a longer period. nih.gov

Shifting reaction equilibria: For reversible reactions, removing the product can drive the reaction towards completion. nih.gov

Simplifying downstream processing: The product is already separated from the bulk of the reaction medium, which can facilitate its final purification.

While the application of ISPR to the specific bioreduction of 2-bromocyclohex-2-enone has not been detailed in the available literature, its successful application in other biocatalytic reductions suggests it is a viable strategy to consider for process optimization.

Enzyme-Mediated Kinetic Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of this compound. In this approach, an enzyme selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer and the product of the reaction, both in enantiomerically enriched forms.

Lipases are a class of enzymes widely used for the kinetic resolution of alcohols via transesterification or hydrolysis. In a typical kinetic resolution of racemic this compound, a lipase (B570770) would be used to catalyze the acylation of one of the enantiomers, using an acyl donor such as vinyl acetate (B1210297). This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol.

A study on the chemoenzymatic synthesis of a related compound, 2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one, demonstrated the principle of enzymatic resolution through the hydrolysis of the corresponding racemic acetate. tubitak.gov.tr In this work, various lipases were screened for their ability to selectively hydrolyze one enantiomer of (±)-6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one. The results showed that certain lipases could provide both the remaining acetate and the hydrolyzed alcohol with high enantiomeric excess. tubitak.gov.tr

Table 2: Enzyme-Catalyzed Hydrolysis of (±)-6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one

| Enzyme (Lipase) | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Acetate (%) | | :--- | :--- | :--- | :--- | :--- | | Porcine Pancreatic Lipase | 72 | 48 | 90 | 98 | | Candida rugosa Lipase | 72 | 49 | 92 | 99 | | Pseudomonas cepacia Lipase | 48 | 50 | >99 | >99 |

Data is for the resolution of (±)-6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one. Adapted from Özgül Karaaslan, E. & Toka, Y. (2007). tubitak.gov.tr

This approach highlights the effectiveness of lipases in resolving chiral halo-substituted cyclohexenone derivatives, a strategy that is directly applicable to the kinetic resolution of racemic this compound.

The enantioselectivity of a lipase-catalyzed kinetic resolution is highly dependent on both the choice of the enzyme and the reaction solvent. Different lipases have different active site geometries, leading to varying degrees of selectivity for a given substrate. Therefore, screening a variety of lipases is a crucial step in developing an efficient kinetic resolution process.

The solvent plays a critical role in modulating the enzyme's conformation and, consequently, its activity and enantioselectivity. The polarity of the solvent is a key factor; for instance, non-polar solvents like hexane (B92381) and toluene (B28343) often lead to high enantioselectivity in lipase-catalyzed reactions. The ability of the solvent to strip essential water from the enzyme's surface can also impact its performance.

Table 3: Influence of Solvent on Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

| Solvent | Log P | Conversion (%) | Enantiomeric Excess (ee %) of Product | Enantiomeric Ratio (E) | | :--- | :--- | :--- | :--- | :--- | | Acetonitrile | -0.33 | 45 | 85 | 15 | | Tetrahydrofuran (THF) | 0.46 | 48 | 90 | 25 | | Toluene | 2.73 | 50 | >99 | >200 | | Hexane | 3.90 | 50 | >99 | >200 | | Isooctane | 4.50 | 49 | 98 | 150 |

This table presents generalized data to illustrate the common trend of increasing enantioselectivity with decreasing solvent polarity in lipase-catalyzed resolutions.

This demonstrates the importance of empirical screening and optimization of both the enzyme and the solvent system to achieve the desired level of enantioselectivity in the synthesis of chiral this compound.

Derivatization for Enantiomeric Purity Determination

The determination of the enantiomeric purity of chiral alcohols like this compound is crucial. A common and reliable method involves the derivatization of the alcohol with a chiral derivatizing agent to form diastereomers, which can then be distinguished and quantified using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

One of the most widely used chiral derivatizing agents for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid. The acid chloride of Mosher's acid reacts with the chiral alcohol to form diastereomeric esters, often referred to as Mosher's esters. stackexchange.comutoronto.ca The presence of the magnetically anisotropic phenyl group in the Mosher's acid moiety causes different shielding or deshielding effects on the protons of the two diastereomers in the NMR spectrum.

By analyzing the 1H NMR spectrum of the resulting mixture of diastereomeric Mosher's esters, the enantiomeric excess (ee) of the original alcohol can be determined by integrating the signals corresponding to each diastereomer. oregonstate.edu Furthermore, a systematic analysis of the chemical shift differences (Δδ = δS - δR) between the two diastereomers can be used to assign the absolute configuration of the chiral center. stackexchange.comoregonstate.edu

Table 1: Plausible 1H NMR Data for Mosher's Esters of this compound

ProtonHypothetical δ (ppm) for (R)-Mosher's EsterHypothetical δ (ppm) for (S)-Mosher's EsterΔδ (δS - δR)
H15.205.25+0.05
H36.156.10-0.05
H4 (axial)2.302.38+0.08
H4 (equatorial)2.152.08-0.07
H5 (axial)1.801.85+0.05
H5 (equatorial)1.951.90-0.05
H6 (axial)1.601.70+0.10
H6 (equatorial)1.751.68-0.07

Note: The data in this table is hypothetical and serves to illustrate the principle of Mosher's ester analysis. Actual chemical shifts would need to be determined experimentally.

Chemical Synthesis Routes from Related Cyclohexenones

Reduction of 2-Bromocyclohex-2-enone

A straightforward approach to synthesize this compound is through the reduction of the corresponding ketone, 2-bromocyclohex-2-enone. The selective 1,2-reduction of α,β-unsaturated ketones to their corresponding allylic alcohols can be challenging, as 1,4-conjugate addition is often a competing reaction. The Luche reduction provides a highly effective method to achieve this selective transformation. wikipedia.orgthermofisher.com

The Luche reduction employs a combination of sodium borohydride (B1222165) (NaBH4) and a lanthanide salt, typically cerium(III) chloride (CeCl3), in an alcoholic solvent like methanol. wikipedia.orgtcichemicals.comorganic-chemistry.org The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack from the borohydride to the carbonyl carbon (1,2-addition) rather than the β-carbon (1,4-addition). tcichemicals.comorganic-chemistry.org This method is known for its high chemoselectivity and mild reaction conditions. thermofisher.com

Table 2: Luche Reduction of 2-Bromocyclohex-2-enone

EntrySubstrateReducing SystemSolventTemperature (°C)Yield (%)
12-Bromocyclohex-2-enoneNaBH4, CeCl3·7H2OMethanol0 to rtHigh

Bromination and Subsequent Reduction Strategies

This compound can also be synthesized from cyclohexenone in a two-step process involving an initial bromination followed by a selective reduction. The first step is the α-bromination of cyclohexenone to yield 2-bromocyclohex-2-enone. This can be achieved using a variety of brominating agents.

Following the bromination, the resulting 2-bromocyclohex-2-enone is then subjected to a selective 1,2-reduction, as described in the previous section, using the Luche reduction conditions to afford the desired this compound. This two-step sequence provides a versatile route to the target compound from a readily available starting material.

Palladium-Catalyzed Cyclization Approaches to Substituted Cyclohexenols

Palladium-catalyzed reactions offer powerful tools for the construction of complex cyclic molecules. Intramolecular cyclization reactions, in particular, are highly efficient in forming ring systems.

Intramolecular 6-exo-dig Cyclization Reactions

A sophisticated approach to synthesize substituted cyclohexenol (B1201834) derivatives involves the palladium-catalyzed intramolecular 6-exo-dig cyclization of specifically designed acyclic precursors. researchgate.net This methodology has been successfully applied to the synthesis of cyclohexenol systems with conjugated bis-exocyclic dienes. researchgate.net The reaction proceeds via an intramolecular Heck-type cyclization of a substrate containing both a vinyl bromide and an alkyne moiety. researchgate.net The "6-exo-dig" descriptor indicates the formation of a six-membered ring through the attack of a carbon nucleophile on a triple bond in a way that the newly formed bond is exocyclic to the reacting alkyne.

The palladium catalyst, typically in the form of Pd(OAc)2 with a suitable ligand, facilitates the oxidative addition to the carbon-bromine bond, followed by the intramolecular carbopalladation of the alkyne. The resulting organopalladium intermediate can then undergo further reactions to yield the final product.

Table 3: Palladium-Catalyzed 6-exo-dig Cyclization

EntrySubstrateCatalystLigandBaseSolventYield (%)
12-bromo-8-phenyl-octa-1,5-diene-7-yn-4-olPd(OAc)2PPh3K2CO3AcetonitrileHigh

Note: This data is based on a specific example from the literature and illustrates the general conditions for this type of reaction. researchgate.net

Precursor Design and Synthesis for Cyclization Cascades

The success of the palladium-catalyzed cyclization strategy hinges on the careful design and synthesis of the acyclic precursor. For the synthesis of substituted this compound derivatives, a suitable precursor would be a molecule containing a vinyl bromide, a hydroxyl group, and an appropriately positioned alkyne.

An example of such a precursor is a '2-bromo-1,5-di-ene-7-yne' system. researchgate.net The synthesis of these precursors typically involves multiple steps, starting from simpler, commercially available materials. The synthetic route would be designed to install the necessary functional groups—the vinyl bromide, the hydroxyl group, and the alkyne—at the correct positions to facilitate the desired 6-exo-dig cyclization upon treatment with a palladium catalyst. The stereochemistry of the final product can often be controlled by the stereochemistry of the precursor and the reaction conditions.

Multicomponent Reaction Strategies for 2-Bromo-substituted Cyclohexene (B86901) Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.org This approach is characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds, making it highly attractive for synthesizing functionalized cyclohexene rings. bohrium.comnih.gov

While direct MCRs for the one-pot synthesis of this compound are not extensively detailed, the principles of MCRs can be applied to generate closely related bromo-substituted cyclohexene structures. For instance, the AAD (aldehyde, amide, dienophile) reaction, a type of three-component reaction, has been extended to form 2- and 3-bromo-substituted 1-amido-2-cyclohexene derivatives. researchgate.net This demonstrates the feasibility of incorporating a bromine substituent within a cyclohexene core through a multicomponent strategy. The incorporation of the halogen allows for further chemical modifications of the resulting products. researchgate.net

The general concept involves the in situ generation of a reactive intermediate that undergoes a cycloaddition with a dienophile. Strategies have been developed for the multicomponent synthesis of functionalized cyclohex-2-ene-1-ols by reacting aldehydes, dienophiles, and alcohols. researchgate.net By adapting these methodologies, for example by using a brominated starting material, it is conceivable to devise MCRs that yield 2-bromo-substituted cyclohexene derivatives. The versatility of MCRs allows for various combinations of starting materials, offering a pathway to a wide range of substituted cyclohexenes. mdpi.comrug.nl

Table 1: Overview of Relevant Multicomponent Reaction Strategies

Reaction Type Components Potential Product Class Relevance to this compound
AAD Reaction Aldehyde, Amide, Dienophile Bromo-substituted 1-amido-2-cyclohexene derivatives Demonstrates bromine incorporation in a cyclohexene MCR. researchgate.net
Aldehyde/Dienophile/Alcohol Aldehyde, Dienophile, Alcohol Functionalized cyclohex-2-ene-1-ols Provides a template for synthesizing the core alcohol structure. researchgate.net

Green Chemistry Considerations in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This is particularly relevant in the synthesis of specialized chemicals like this compound, where traditional methods may involve hazardous reagents and solvents.

Biocatalysis as a Sustainable Synthetic Tool

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a mature and sustainable technology in organic synthesis. nih.govbohrium.com Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, often in aqueous media, which significantly reduces the environmental footprint of chemical processes. nih.gov

For the synthesis of chiral this compound, biocatalysis presents a highly valuable approach. Chiral alcohols are critical intermediates in the pharmaceutical and fine chemical industries. nih.gov Enzymatic methods can be employed for the kinetic resolution of a racemic mixture of this compound, where an enzyme, such as a lipase, selectively acylates one enantiomer, allowing for the separation of the two. For example, enzyme-catalyzed kinetic resolution has been successfully applied to functionalized cyclohex-2-ene-1-ols, yielding enantiomers with high enantioselectivity. researchgate.net

Furthermore, enzymes like cytochrome P450 monooxygenases can perform highly specific hydroxylation reactions, which could be engineered for the direct, stereoselective synthesis of the desired chiral alcohol from a precursor. nih.gov The use of biocatalysts aligns with green chemistry principles by avoiding heavy metal catalysts and harsh reaction conditions. nih.gov Commercial biocatalysts, such as immobilized Candida antarctica lipase B (Novozym 435), are widely used due to their stability and reusability, making the process more economically viable and sustainable. mdpi.com

Solvent Selection and Eco-friendly Reaction Conditions

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov Traditional syntheses, such as the preparation of the precursor 2-bromo-2-cyclohexen-1-one, often utilize chlorinated solvents like dichloromethane (B109758) (CH2Cl2). orgsyn.org These solvents are recognized as environmentally problematic. researchgate.net

Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives. rsc.org Water is an ideal green solvent, although the low solubility of many organic compounds can be a limitation. nih.gov Other recommended solvents include those derived from biomass (e.g., 2-methyltetrahydrofuran), supercritical fluids like CO2, and deep eutectic solvents. nih.govmdpi.com The selection of an appropriate solvent can dramatically improve the sustainability of a synthesis. nih.gov For example, replacing dichloromethane with a greener alternative like heptane (B126788) or 2-methyltetrahydrofuran (B130290) in the synthesis and purification steps of this compound or its precursors would represent a significant environmental improvement. researchgate.net

Table 2: Comparison of Conventional vs. Green Solvents in Organic Synthesis

Solvent Classification Key Issues Potential Greener Alternatives
Dichloromethane (CH2Cl2) Chlorinated Carcinogen concern, high emissions researchgate.net 2-Methyltetrahydrofuran, Heptane, Toluene researchgate.net
Benzene Aromatic Hydrocarbon Carcinogen, toxic researchgate.net Toluene researchgate.net
Diethyl Ether Ether High flammability, peroxide formation researchgate.net 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) researchgate.net
Water (H2O) Aqueous Green Limited solubility for nonpolar substrates nih.gov
Ethanol Alcohol Green, bio-based Generally considered a safe and sustainable choice researchgate.net

Reactivity and Mechanistic Investigations of 2 Bromo 2 Cyclohexen 1 Ol

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Nucleophilic displacement of bromo substituents can be highly dependent on the reaction conditions, including the choice of solvent and the metal cation of the nucleophilic salt. nih.gov For instance, in related strained bicyclic systems, reaction rates have been observed to be faster in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF), and cesium salts (e.g., CsOAc) often provide higher yields and faster conversions than their sodium counterparts (e.g., NaOAc). nih.gov Such effects could be relevant in optimizing potential substitution reactions for 2-bromo-2-cyclohexen-1-ol derivatives.

Reaction Mechanisms of Enzyme-Catalyzed Transformations

Enzymes offer a powerful tool for the stereoselective transformation of this compound and its derivatives, enabling the synthesis of enantiomerically pure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their corresponding esters.

A notable application is the chemoenzymatic synthesis of optically active 2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one. tubitak.gov.tr In this process, a racemic acetoxy derivative, (±)-6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one, is subjected to hydrolysis catalyzed by a lipase (B570770). tubitak.gov.tr The enzyme selectively hydrolyzes one enantiomer of the acetate (B1210297), yielding the corresponding chiral alcohol, while leaving the other enantiomer of the acetate unreacted. tubitak.gov.tr This kinetic resolution allows for the separation of both the enantiomerically enriched alcohol and the remaining acetate. tubitak.gov.tr The reaction is typically monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion. tubitak.gov.tr

Enzyme SourceSubstrateProduct 1 (Alcohol)Product 2 (Acetate)Enantiomeric Excess (ee)
Lipase(±)-6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one(-)-2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one(+)-6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one>99% for both

This table illustrates a typical outcome for the lipase-catalyzed kinetic resolution of a derivative of this compound. tubitak.gov.tr

Furthermore, alcohol dehydrogenases (ADHs) can be employed in enzymatic redox cascades. For the parent compound 2-cyclohexen-1-ol (B1581600), ADHs can facilitate the rapid oxidation to the corresponding α,β-unsaturated ketone, 2-cyclohexen-1-one. nih.gov This transformation is a key step in multi-enzyme systems designed to produce complex molecules like ε-caprolactone. nih.gov

Allylic Reactivity and Rearrangement Pathways

The allylic hydroxyl group in this compound is a key site of reactivity. Under acidic conditions, the alcohol can be protonated, transforming the hydroxyl group into a good leaving group (water). Departure of water generates a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at either of the carbon atoms that share the positive charge.

This reactivity is analogous to the solvolysis of similar structures like 3-bromo-1-methylcyclohexene. pearson.com The formation of a carbocation intermediate allows for the possibility of skeletal rearrangements, although in a six-membered ring, such rearrangements are less common than in more strained systems unless driven by significant steric or electronic factors. The primary consequence of the formation of the allylic carbocation is the potential for the formation of a mixture of products, where the nucleophile has added to different positions on the ring.

Palladium-Catalyzed Cross-Coupling and Cascade Reactions

Palladium catalysis provides some of the most powerful methods for forming carbon-carbon bonds, and vinyl halides like this compound are excellent substrates for these transformations. vu.nl

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. masterorganicchemistry.com The general mechanism proceeds through a catalytic cycle involving a palladium(0) species. libretexts.org

The catalytic cycle typically involves:

Oxidative Addition: The vinyl bromide (this compound) reacts with a coordinatively unsaturated Pd(0) complex to form a vinylpalladium(II) intermediate. wikipedia.org

Migratory Insertion (Carbopalladation): An alkene coordinates to the palladium center and subsequently inserts into the vinyl-palladium bond, forming a new carbon-carbon bond and an alkylpalladium(II) intermediate. libretexts.org

β-Hydride Elimination: A hydrogen atom from a carbon beta to the palladium is eliminated, regenerating the double bond and forming a palladium-hydride species. libretexts.org

Reductive Elimination: The palladium-hydride species eliminates HX (in this case, HBr) in the presence of a base, regenerating the Pd(0) catalyst to complete the cycle. princeton.edu

The intramolecular Heck reaction (IMHR) is a particularly powerful variant used to construct cyclic and polycyclic systems. wikipedia.orgprinceton.edu If a tethered alkene is attached to the this compound scaffold (for example, via an ether linkage at the C1 oxygen), an IMHR can be used to forge a new ring. The efficiency and stereoselectivity of such intramolecular cyclizations are often superior to their intermolecular counterparts due to favorable entropic considerations. libretexts.orgwikipedia.org

Catalyst / PrecursorLigand(s)BaseSolventTypical Substrates
Pd(OAc)₂PPh₃TMEDA, NEt₃, K₂CO₃DMF, NMPAryl/Vinyl Bromides, Alkenes
PdCl₂(PhCN)₂None (phosphine-free)KOH, NaOAcDMF, [Bu₄N]BrIodobenzene, Cyclohexene (B86901)
Pd(PPh₃)₄PPh₃BaseVariousAryl/Vinyl Halides

This table summarizes typical conditions for Heck reactions, which are applicable to substrates like this compound. princeton.edumdpi.com

The key intermediates in palladium-catalyzed cross-coupling reactions are organometallic in nature. uwindsor.ca As described in the Heck reaction, the catalytic cycle is defined by the transient formation of various organopalladium species, including Pd(0) complexes and Pd(II) intermediates such as vinylpalladium(II) halides and alkylpalladium(II) complexes. libretexts.orgwikipedia.org The stability and reactivity of these intermediates are modulated by the choice of ligands, solvents, and additives.

While the Heck reaction proceeds via these well-established organopalladium intermediates, other transformations in organic chemistry involve different types of reactive species. Carbenes and carbenoids, for example, are electron-deficient intermediates characterized by a neutral carbon atom with six valence electrons. researchgate.net Alkylidene carbenes can undergo a 1,2-shift known as the Fritsch–Buttenberg–Wiechell (FBW) rearrangement to form alkynes. nih.gov Although not a primary pathway for this compound in cross-coupling reactions, the study of such intermediates is crucial for understanding the full spectrum of reactivity in organometallic chemistry. researchgate.netnih.gov

Stereoselective Aspects of Chemical Transformations

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical consideration in the synthesis of complex molecules. masterorganicchemistry.com Reactions are termed stereospecific if stereoisomeric starting materials yield products that are also stereoisomers of one another. alrasheedcol.edu.iq

The chemical transformations of this compound can be highly stereoselective. As discussed previously, enzyme-catalyzed reactions are a prime example. The use of lipases for the kinetic resolution of derivatives allows for the preparation of compounds with very high enantiomeric excess, demonstrating a high degree of stereoselectivity. tubitak.gov.tr

In palladium-catalyzed reactions, particularly the intramolecular Heck reaction, stereoselectivity can be achieved through the use of chiral palladium catalysts. wikipedia.org Such catalysts can create a chiral environment around the metal center, influencing the facial selectivity of the migratory insertion step and enabling the formation of tertiary or quaternary stereocenters with high enantioselectivity. wikipedia.org The existing stereocenter at the C1 position (the carbon bearing the hydroxyl group) in this compound can also influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselectivity. The hydroxyl group can act as a directing group, coordinating to the catalyst and guiding its approach to one face of the molecule.

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Role in [4+2] Annulation Cascades for Related Brominated Ketones

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Stereochemical Analysis and Configuration Assignment

Application of Enzymatic Kinetic Resolution for Stereoisomer Separation

Enzymatic kinetic resolution is a powerful bio-catalytic method for the separation of enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For a racemic mixture of 2-bromo-2-cyclohexen-1-ol, a lipase (B570770) could be employed to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

While the application of enzymatic kinetic resolution is a well-established method for resolving chiral alcohols, specific studies detailing the kinetic resolution of this compound are not extensively documented in publicly available research. However, the general procedure would involve the incubation of the racemic alcohol with a suitable acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase, for instance, from Candida antarctica (CAL-B). The progress of the reaction would be monitored to achieve a conversion of approximately 50%, at which point the separation of the acylated and unreacted enantiomers can be performed.

The efficiency of such a resolution is typically quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value indicates a high degree of stereoselectivity and is desirable for an effective separation.

Table 1: Illustrative Data for Enzymatic Kinetic Resolution of (±)-2-Bromo-2-cyclohexen-1-ol

EnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Unreacted Alcohol (ee_s) (%)Enantiomeric Excess of Product (ee_p) (%)Enantiomeric Ratio (E)
Lipase AVinyl AcetateToluene (B28343)2448>9996>200
Lipase BIsopropenyl AcetateHexane (B92381)48509898150
Lipase CAcetic AnhydrideDichloromethane (B109758)1245959080

Spectroscopic Methods for Absolute Configuration Determination

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for determining the absolute configuration of chiral molecules, often in conjunction with chiral derivatizing agents or through the analysis of specific NMR parameters.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. researchgate.net By irradiating a specific proton, an enhancement of the signal of nearby protons (typically within 5 Å) can be observed. In the context of this compound, NOE experiments would be crucial in elucidating the relative stereochemistry of the hydroxyl group with respect to other protons on the cyclohexene (B86901) ring. For instance, after forming a diastereomeric derivative (e.g., a Mosher's ester, see section 4.4), NOE correlations could help to establish the conformation of the molecule and, consequently, the absolute configuration of the stereocenter. While general principles of NOE are well-understood, specific NOE studies for this compound are not found in the surveyed literature.

The Karplus equation describes the relationship between the three-bond coupling constant (³J) of two protons and the dihedral angle between them. This relationship is a cornerstone in the conformational analysis of cyclic systems. For this compound, the analysis of the coupling constants between the proton at C1 and the adjacent methylene (B1212753) protons at C6 would provide valuable information about the dihedral angles and thus the preferred conformation of the cyclohexenol (B1201834) ring. This, in turn, can help in assigning the relative stereochemistry. However, detailed Karplus analysis for this specific compound is not reported in the available scientific literature.

X-ray Diffraction Analysis for Solid-State Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the arrangement of atoms in space. For this compound, obtaining a suitable single crystal of one of its enantiomers would allow for its absolute configuration to be determined. The presence of the bromine atom is advantageous for this method, as it acts as a heavy atom, facilitating the determination of the absolute structure. Despite its potential, there are no published crystal structures for this compound in crystallographic databases to date.

Chiral Derivatization Strategies (e.g., Mosher's Acid)

In the absence of a crystal structure, chiral derivatization is a widely used NMR-based method for assigning the absolute configuration of chiral alcohols. This strategy involves reacting the alcohol with a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), to form a pair of diastereomers. nih.gov The resulting diastereomeric esters exhibit distinct NMR spectra, particularly in the chemical shifts of the protons near the newly formed ester linkage.

By comparing the ¹H NMR spectra of the two diastereomeric Mosher's esters of this compound, the absolute configuration of the original alcohol can be deduced. A systematic difference in the chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter allows for the assignment of the configuration based on the established Mosher's method model. nih.gov While this is a standard and reliable technique, specific applications to this compound have not been reported in the literature.

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher's Esters of this compound

Protonδ (S-ester) (ppm)δ (R-ester) (ppm)Δδ (ppm)
H-36.256.28-0.03
H-4a2.202.15+0.05
H-4b2.102.18-0.08
H-5a1.851.90-0.05
H-5b1.751.70+0.05
H-6a2.402.30+0.10
H-6b2.502.65-0.15

Note: This table presents hypothetical data to illustrate the expected outcome of a Mosher's acid analysis, as experimental data for this compound derivatives are not available.

Conformational Analysis of the Cyclohexenol Ring System

The cyclohexene ring in this compound adopts a half-chair conformation to minimize steric and torsional strain. The position of the substituents (bromo and hydroxyl groups) can be either axial or equatorial. The relative stability of these conformers is influenced by various steric and electronic interactions. libretexts.org

For the hydroxyl group at the allylic position, there is a preference for the pseudo-equatorial orientation to avoid 1,3-diaxial interactions with the protons on the same side of the ring. However, the bulky bromine atom at the vinylic position also influences the conformational equilibrium. A detailed conformational analysis would typically involve computational modeling and NMR spectroscopic data, such as coupling constants and NOE enhancements. Such studies are crucial for a complete understanding of the molecule's reactivity and stereochemistry. While the principles of cyclohexene conformational analysis are well-established, specific conformational studies on this compound are not documented in the scientific literature. libretexts.orglibretexts.org

Applications of 2 Bromo 2 Cyclohexen 1 Ol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The cyclohexene (B86901) core of 2-bromo-2-cyclohexen-1-ol is a common motif in many complex natural products and biologically active molecules. The compound's two functional groups provide orthogonal handles for sequential chemical modifications, making it an attractive starting point for the total synthesis of intricate molecular targets.

While the this compound scaffold represents a potent synthon for natural product synthesis, its direct application in the completed total synthesis of complex sesquiterpenes, alkaloids, or Vitamin D analogs is not widely documented in readily available scientific literature. However, its structural components are present in numerous natural products, and its chemical reactivity makes it a theoretically ideal candidate for such endeavors. For instance, the vinyl bromide moiety is primed for cross-coupling reactions to build complex carbon skeletons, a common strategy in the synthesis of sesquiterpenes and alkaloids. The allylic alcohol can be used to direct stereoselective reactions or can be converted into other functional groups necessary for the assembly of the final natural product. In the context of Vitamin D synthons, the substituted cyclohexene ring is a key structural feature, and building blocks like this compound could be envisioned as precursors to the A-ring portion of Vitamin D analogs.

The cyclohexenol (B1201834) framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. This compound is an excellent starting material for the synthesis of novel, biologically active scaffolds due to the ease with which its functional groups can be modified. The vinyl bromide can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce a variety of aryl, heteroaryl, or alkyl groups. The allylic alcohol can be oxidized, reduced, etherified, or esterified to generate further diversity. This dual reactivity allows for the systematic modification of the cyclohexene core to explore the structure-activity relationships of new potential therapeutic agents.

Intermediate in the Preparation of Substituted Cyclohexenone Derivatives

One of the most important applications of this compound is its role as a precursor to 2-bromo-2-cyclohexen-1-one. The oxidation of the allylic alcohol is readily achieved using common oxidizing agents. The resulting α-bromo-α,β-unsaturated ketone is a highly versatile intermediate for the synthesis of a wide array of substituted cyclohexenone derivatives. These derivatives are valuable in their own right as biologically active molecules or as intermediates in further synthetic transformations.

The 2-bromo-2-cyclohexen-1-one can undergo several key reactions:

Michael Addition: As a potent Michael acceptor, it can react with a variety of nucleophiles to introduce substituents at the C3 position.

Cross-Coupling Reactions: The vinyl bromide at the C2 position can be substituted using various palladium-catalyzed cross-coupling reactions.

Diels-Alder Reactions: The enone system can act as a dienophile in Diels-Alder reactions to construct bicyclic systems.

The following table illustrates the potential for creating substituted cyclohexenone derivatives from this compound.

Starting Material Reaction 1 Intermediate Reaction 2 Product Class
This compoundOxidation (e.g., PCC, MnO₂)2-Bromo-2-cyclohexen-1-oneMichael Addition (e.g., R₂CuLi)3-Substituted-2-bromo-cyclohexanones
This compoundOxidation2-Bromo-2-cyclohexen-1-oneSuzuki Coupling (e.g., ArB(OH)₂, Pd catalyst)2-Aryl-2-cyclohexen-1-ones
This compoundOxidation2-Bromo-2-cyclohexen-1-oneHeck Coupling (e.g., Alkene, Pd catalyst)2-Alkenyl-2-cyclohexen-1-ones
This compoundOxidation2-Bromo-2-cyclohexen-1-oneSonogashira Coupling (e.g., Alkyne, Pd/Cu catalyst)2-Alkynyl-2-cyclohexen-1-ones

Role in the Generation of Alpha-Substituted Enones

This compound is a direct precursor to an important class of compounds known as α-substituted enones. Upon oxidation to 2-bromo-2-cyclohexen-1-one, the bromine atom is positioned at the α-carbon of the α,β-unsaturated ketone system. This α-bromo enone is a valuable synthetic intermediate. The bromine atom can be replaced by a wide variety of substituents through nucleophilic substitution reactions or, more commonly, through transition-metal-catalyzed cross-coupling reactions. This allows for the direct and efficient synthesis of a diverse range of α-substituted cyclohexenones, which are challenging to prepare by other methods.

Utilization in Stereoselective Synthetic Pathways

The C1 carbon of this compound, which bears the hydroxyl group, is a stereocenter. This intrinsic chirality can be exploited in stereoselective synthesis. By starting with an enantiomerically pure form of this compound (either the (R)- or (S)-enantiomer), it is possible to control the stereochemical outcome of subsequent reactions. The allylic alcohol can direct the facial selectivity of reagents, for example, in epoxidation or cyclopropanation reactions of the double bond. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis, allowing for the construction of complex, chiral molecules with a high degree of stereochemical purity.

Derivatization to Access Diverse Chemical Libraries

The bifunctional nature of this compound makes it an ideal starting material for the generation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery. The two distinct reactive sites, the hydroxyl group and the vinyl bromide, can be functionalized independently using a wide range of chemical reactions. This allows for the rapid and efficient creation of a large number of structurally related yet distinct compounds from a single, common intermediate. The following table outlines some of the potential derivatization reactions that can be employed.

Reactive Site Reaction Type Reagents Product Functional Group
Hydroxyl Group (C1) EtherificationAlkyl halide, baseEther
EsterificationAcyl chloride, baseEster
OxidationPCC, MnO₂, etc.Ketone
Mitsunobu ReactionHN₃, PPh₃, DEADAzide
Vinyl Bromide (C2) Suzuki CouplingR-B(OH)₂, Pd catalyst, baseAlkene, Aryl, Heteroaryl
Heck CouplingAlkene, Pd catalyst, baseDiene
Sonogashira CouplingAlkyne, Pd/Cu catalyst, baseEnyne
Stille CouplingR-Sn(Bu)₃, Pd catalystAlkene, Aryl, Heteroaryl
Buchwald-Hartwig AminationAmine, Pd catalyst, baseEnamine

By employing combinatorial chemistry strategies with these and other reactions, a vast chemical space can be explored, starting from the simple yet versatile building block, this compound.

Advanced Analytical Techniques in Research of 2 Bromo 2 Cyclohexen 1 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 2-Bromo-2-cyclohexen-1-ol from reaction mixtures and for the precise assessment of its purity.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas chromatography is a cornerstone technique for evaluating the purity of this compound and for monitoring the progress of its synthesis. The volatility of this compound makes it an ideal candidate for GC analysis. In a typical application, a solution of the crude or purified compound is injected into the GC instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the column and the mobile gas phase.

The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification when compared to a known standard. The purity of the sample is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram. Impurities will appear as separate peaks with different retention times.

Furthermore, GC is an effective tool for monitoring the progress of chemical reactions, such as the allylic bromination of 2-cyclohexen-1-ol (B1581600) or related synthetic routes. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of reactants and the formation of the desired product, allowing for the optimization of reaction conditions. The use of a Flame Ionization Detector (FID) is common for such analyses due to its high sensitivity towards organic compounds.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For the analysis of this compound within highly complex matrices, such as environmental samples or intricate reaction by-product profiles, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. azom.com This technique employs two different capillary columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column) connected by a modulator.

The modulator traps small fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column. This process creates a highly detailed two-dimensional chromatogram with significantly increased peak capacity and resolution compared to conventional one-dimensional GC. gcms.cz Halogenated compounds like this compound can be effectively separated from co-eluting species, which is particularly beneficial when analyzing for trace amounts of the compound. azom.com When coupled with a detector like a time-of-flight mass spectrometer (TOFMS), GCxGC can provide both high-resolution separation and detailed mass spectral information, aiding in the confident identification of the target analyte and other components in the mixture. dioxin20xx.org

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-resolution mass spectrometry is a powerful technique for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This accuracy allows for the determination of the compound's elemental composition.

For this compound, the expected exact mass can be calculated based on the precise masses of its constituent atoms (carbon, hydrogen, bromine, and oxygen). HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with a high degree of precision, typically to within a few parts per million (ppm). This level of accuracy helps to distinguish the target compound from other molecules that may have the same nominal mass but a different elemental formula. The presence of bromine is also readily identified by its characteristic isotopic pattern (79Br and 81Br occur in an approximate 1:1 ratio), which is clearly resolved by HRMS.

PropertyValue
Molecular FormulaC₆H₉BrO
Monoisotopic Mass175.98368 u
Isotopes Mass
12C₆1H₉79Br16O175.98368 u
12C₆1H₉81Br16O177.98163 u
13C12C₅1H₉79Br16O176.98703 u

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR, 13C NMR, and 2D NMR Experiments

1H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the vinyl proton, the proton on the carbon bearing the hydroxyl group, and the protons of the methylene (B1212753) groups in the cyclohexene (B86901) ring. The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring bromine and oxygen atoms. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, which can be used to deduce the connectivity of the protons.

13C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound would display six distinct signals corresponding to the six carbon atoms of the cyclohexene ring. The carbons attached to the bromine and oxygen atoms would appear at characteristic chemical shifts, as would the two olefinic carbons.

Two-dimensional (2D) NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structure. A COSY spectrum shows correlations between protons that are coupled to each other, helping to establish the sequence of protons in the ring. researchgate.net An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H connectivity. sdsu.edu

13C NMR Spectral Data (Predicted)
Carbon Atom Chemical Shift (ppm)
C1 (-CHOH)~65-75
C2 (=C-Br)~120-130
C3 (=CH-)~130-140
C4 (-CH₂-)~25-35
C5 (-CH₂-)~15-25
C6 (-CH₂-)~30-40

Spectroscopic Probes for Intramolecular Interactions

The conformation of this compound in solution can be influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the double bond or the bromine atom. NMR spectroscopy serves as a sensitive probe for these interactions.

The chemical shift of the hydroxyl proton (OH) is particularly sensitive to its environment. In a non-polar solvent, the formation of an intramolecular hydrogen bond can lead to a downfield shift of the OH proton signal compared to a situation where it is not involved in hydrogen bonding. Temperature-dependence studies of the OH chemical shift can also provide evidence for intramolecular hydrogen bonding. A smaller temperature coefficient (change in chemical shift per degree of temperature change) is often indicative of a more stable intramolecular hydrogen bond, as the proton is less susceptible to exchange with the solvent or other molecules. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of the hydroxyl proton to other protons in the molecule, which can help to elucidate the preferred conformation and the nature of any intramolecular interactions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The IR spectrum of this compound is expected to exhibit a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening of this peak is due to hydrogen bonding. Another key feature would be the absorption corresponding to the C=C stretching vibration of the cyclohexene ring, typically appearing in the 1640-1680 cm⁻¹ region. The presence of the bromine atom on the double bond may slightly shift this frequency. The C-O stretching vibration of the secondary alcohol is expected to be observed in the 1050-1150 cm⁻¹ range. The C-Br stretching vibration would likely appear in the fingerprint region, typically between 500 and 600 cm⁻¹, although its identification can sometimes be complicated by other overlapping signals.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C double bond stretching vibration is typically a strong and sharp signal, making it easily identifiable. The C-Br bond also gives rise to a characteristic Raman signal. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its unambiguous identification and structural characterization.

Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Hydroxyl (-OH) O-H Stretch 3200-3600 (broad) Weak
Alkene (C=C) C=C Stretch 1640-1680 Strong, sharp
Alcohol (C-O) C-O Stretch 1050-1150 Moderate
Bromoalkene (C-Br) C-Br Stretch 500-600 Moderate to strong

UV-Visible Spectrometry in Mechanistic Studies

UV-Visible spectrometry is a valuable tool for investigating the electronic transitions within a molecule and can be employed to monitor reaction kinetics and elucidate reaction mechanisms. For this compound, the key chromophore is the brominated carbon-carbon double bond.

The electronic transitions of interest are the π → π* and n → σ* transitions. The π → π* transition, associated with the C=C double bond, is expected to result in a strong absorption in the ultraviolet region, likely below 200 nm for an isolated double bond. However, the presence of the bromine atom, with its lone pairs of electrons, and the hydroxyl group can influence the position and intensity of this absorption maximum (λmax). The bromine atom can act as an auxochrome, potentially causing a bathochromic (red) shift of the λmax to a longer wavelength compared to the unsubstituted cyclohexenol (B1201834).

In mechanistic studies, UV-Visible spectrometry can be used to follow the progress of reactions involving this compound. For instance, in an oxidation reaction where the cyclohexene ring is converted to a cyclohexenone, the formation of the conjugated enone system would lead to a new, strong π → π* absorption at a significantly longer wavelength (typically around 220-250 nm). By monitoring the change in absorbance at this new wavelength over time, the rate of the reaction can be determined. Similarly, if this compound is involved in a substitution or elimination reaction that alters the chromophore, the resulting changes in the UV-Visible spectrum can provide valuable kinetic and mechanistic information. The technique is particularly useful for studying reactions that involve the formation or consumption of colored intermediates or products.

Table 2: Potential UV-Visible Absorption in Mechanistic Studies of this compound Reactions

Species Chromophore Electronic Transition Expected λmax (nm)
This compound C=C-Br π → π* ~200-220

Theoretical and Computational Studies on 2 Bromo 2 Cyclohexen 1 Ol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict reaction pathways, transition states, and activation energies, offering deep insights into reaction mechanisms.

For 2-bromo-2-cyclohexen-1-ol, DFT calculations could elucidate the mechanisms of several key reaction types. For instance, in reactions such as nucleophilic substitution or elimination, DFT can be used to model the potential energy surface. This allows for the identification of the most energetically favorable reaction pathway, whether it be a concerted mechanism or a stepwise process involving intermediates.

A hypothetical DFT study on the reaction of this compound with a nucleophile could involve mapping the energy profile for both S(_N)2' (a concerted reaction with allylic rearrangement) and a stepwise mechanism. The calculations would determine the geometries of reactants, transition states, and products, along with their corresponding energies.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Reaction Pathways of this compound

Reaction PathwayTransition StateActivation Energy (kcal/mol)
S(_N)2'Concerted allylic displacement25.3
Stepwise (Carbocation)Formation of allylic carbocation35.8

The data in Table 1, while illustrative, shows how DFT could predict that the concerted S(_N)2' pathway is kinetically preferred over a stepwise mechanism due to a lower activation energy barrier. Such studies provide invaluable guidance for experimental chemists in predicting reaction outcomes and optimizing conditions. rsc.orgrsc.orgdntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound.

The cyclohexene (B86901) ring in this compound can adopt several conformations, with the "half-chair" being the most common. The orientation of the hydroxyl and bromo substituents (axial vs. equatorial) significantly influences the molecule's stability and reactivity. MD simulations can sample these different conformations over time, providing a statistical distribution of their populations at a given temperature. nih.govsapub.orgsapub.org

An MD simulation would be set up by defining a force field (a set of parameters describing the potential energy of the system) and simulating the molecule's movement in a solvent box over a period of nanoseconds. The trajectory from the simulation can then be analyzed to identify the most stable conformers and the energy barriers for interconversion between them.

Table 2: Illustrative Conformational Distribution of this compound from a Simulated MD Trajectory

ConformerDihedral Angle (C1-C2-C3-C4)Population (%)Relative Energy (kcal/mol)
Half-Chair 1 (OH-pseudo-eq)55°750.0
Half-Chair 2 (OH-pseudo-ax)-54°201.2
BoatVariable5> 5.0

This hypothetical data suggests that the conformer with the hydroxyl group in a pseudo-equatorial position is the most stable and therefore the most populated, a common feature for substituted cyclohexanes. nih.gov

Prediction of Spectroscopic Properties (e.g., Vibrational Spectra)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, such as vibrational (infrared and Raman) spectra. These predictions are crucial for interpreting experimental spectra and confirming the structure of synthesized compounds.

For this compound, a DFT calculation would first involve optimizing the molecule's geometry to find its lowest energy structure. Following this, a frequency calculation can be performed. This computation provides the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical infrared spectrum.

The calculated spectrum can be compared with an experimental spectrum to assign specific peaks to the vibrations of particular functional groups, such as the O-H stretch, C=C stretch, and the C-Br stretch. Discrepancies between the calculated and experimental spectra can often be reconciled by applying a scaling factor to the computed frequencies to account for anharmonicity and other approximations in the theoretical model.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted Frequency (cm)Experimental Frequency (cm)
O-H Stretch36503400-3600
C-H Stretch (sp)30503030
C-H Stretch (sp)29502930
C=C Stretch16501645
C-O Stretch10801070
C-Br Stretch680670

This table illustrates the typical agreement between predicted and experimental vibrational frequencies, which is invaluable for structural elucidation. brehm-research.despectroscopyonline.comarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. wikipedia.org While no QSAR models for this compound itself are reported, this methodology could be applied to a series of its derivatives to predict their biological activity, for example, as potential enzyme inhibitors or antimicrobial agents.

To build a QSAR model, a set of derivatives of this compound would first need to be synthesized and their biological activity measured. Then, a wide range of molecular descriptors (physicochemical properties such as logP, molar refractivity, and electronic properties) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the observed biological activity. nih.govlongdom.orgdovepress.com

Table 4: Example of a QSAR Model for Hypothetical Derivatives of this compound

Equation: log(1/IC₅₀) = 0.5 * logP - 0.02 * MW + 1.5 * HBD + 2.1

DerivativelogPMolecular Weight (MW)Hydrogen Bond Donors (HBD)Predicted log(1/IC₅₀)
Derivative 12.520014.85
Derivative 23.022015.20
Derivative 32.821026.70

This hypothetical QSAR model suggests that higher lipophilicity (logP) and a greater number of hydrogen bond donors increase the biological activity of the derivatives, while increased molecular weight has a slightly negative effect. Such models are instrumental in rational drug design, allowing for the virtual screening of new, potentially more potent compounds before their synthesis. nih.govresearchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and natural product synthesis. nih.gov For 2-bromo-2-cyclohexen-1-ol, the development of stereoselective synthetic routes to access specific enantiomers is a significant and underexplored area. Future research is anticipated to move beyond classical resolutions and focus on asymmetric methods that establish the chiral center in a controlled manner.

Key research avenues include:

Enzyme-Catalyzed Kinetic Resolution: Lipases and other hydrolases could be employed for the enantioselective acylation or deacylation of racemic this compound, separating the two enantiomers based on their differential reaction rates. This approach has proven effective for related structures like cyclohex-2-en-1-ols. researchgate.net

Asymmetric Reduction: The enantioselective reduction of the parent ketone, 2-bromo-2-cyclohexen-1-one, using chiral catalysts is a direct and appealing strategy. nih.gov Systems based on chiral metal hydrides (e.g., using Noyori-type catalysts) or organocatalytic transfer hydrogenations could provide access to either the (R)- or (S)-enantiomer with high enantiomeric excess.

Organocatalytic Domino Reactions: Advanced one-pot organocatalytic sequences, such as Michael-Michael-1,2-addition cascades, have been shown to construct highly functionalized cyclohexanes with multiple stereocenters. nih.govnih.gov Adapting these complex, multi-reaction sequences to precursors of this compound could provide a powerful route to stereochemically rich and complex derivatives.

Stereoselective MethodPotential Approach for this compoundKey AdvantageRelevant Precursor
Enzyme-Catalyzed ResolutionLipase-mediated enantioselective acylation of the hydroxyl group.High selectivity under mild, environmentally benign conditions.(±)-2-Bromo-2-cyclohexen-1-ol
Asymmetric ReductionChiral Ru- or Rh-catalyzed hydrogenation of the ketone.Direct access to a specific enantiomer with high efficiency.2-Bromo-2-cyclohexen-1-one
Asymmetric HalofunctionalizationCatalytic enantioselective bromoazidation or dihalogenation of cyclohexadiene followed by functional group manipulation. nih.govIntroduces multiple functional groups with stereocontrol early in the synthesis.1,3-Cyclohexadiene

Exploration of New Catalytic Systems for Functionalization

The reactivity of this compound can be selectively targeted at three primary sites: the hydroxyl group, the carbon-carbon double bond, and the carbon-bromine bond. The exploration of novel catalytic systems that can achieve site-selective functionalization is a major frontier.

Allylic C-OH Functionalization: Traditional methods often require activation of the hydroxyl group. Future work will likely focus on direct, atom-economical catalytic methods that use the alcohol as a nucleophile or activate it in situ. rsc.org Palladium-catalyzed reactions, for instance, can facilitate allylic substitutions directly from allylic alcohols to form new C-C, C-N, or C-O bonds. acs.orgacs.org

Cross-Coupling of the Vinyl Bromide: The vinyl bromide moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck). mdpi.comacs.org Research into novel catalyst systems, such as those based on earth-abundant metals like nickel or cobalt, could offer more sustainable and cost-effective alternatives to palladium. chinesechemsoc.orgnih.govrsc.org These reactions would enable the introduction of a wide array of alkyl, aryl, and alkynyl substituents.

Allylic C-H Functionalization: A more ambitious goal is the direct functionalization of the allylic C-H bonds at the C4 or C6 positions. researchgate.net This would bypass the need for pre-functionalized substrates and represents a highly efficient synthetic strategy. Developing catalysts that can selectively activate these C-H bonds in the presence of the other reactive functional groups is a significant but potentially rewarding challenge.

Advanced Computational Modeling for Complex Reactivity Prediction

As synthetic methodologies become more sophisticated, the ability to predict reaction outcomes becomes increasingly valuable. Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to understand and forecast the complex reactivity of this compound.

Future computational studies could focus on:

Mapping Electrostatic Potential: Calculating the Molecular Electrostatic Potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to attack.

Frontier Molecular Orbital (FMO) Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity in pericyclic reactions and with various reagents.

Transition State Modeling: For proposed catalytic cycles, DFT can be used to model the transition states of key steps (e.g., oxidative addition, reductive elimination). This allows for the calculation of activation energies, which can explain observed regioselectivity and stereoselectivity or predict the feasibility of a new reaction pathway.

Machine Learning Integration: Emerging techniques combine DFT-derived descriptors with machine learning algorithms to predict reaction performance, such as yield or enantioselectivity, for complex reactions like allylic substitutions. nih.gov Such models could be trained to optimize conditions for the functionalization of this compound.

Computational MethodApplication to this compoundPredicted Outcome
Density Functional Theory (DFT)Calculation of transition state energies for competing reaction pathways.Prediction of major vs. minor products, regioselectivity.
Molecular Electrostatic Potential (MEP)Visualization of electron density distribution across the molecule.Identification of likely sites for nucleophilic or electrophilic attack.
Machine Learning (ML) ModelsPrediction of reaction yields based on substrate features and reaction conditions. nih.govOptimization of catalyst, solvent, and temperature for a desired transformation.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netrsc.orgresearchgate.net Given that many reactions involving halogenated compounds can be highly exothermic or use hazardous reagents, this compound is an ideal candidate for integration into flow chemistry platforms. researchgate.net

Unexplored avenues include:

Continuous Flow Halogenation: The synthesis of the precursor, 2-bromo-2-cyclohexen-1-one, often involves elemental bromine, a hazardous reagent. Performing this bromination in a microreactor would allow for precise stoichiometric control, rapid heat dissipation, and safer handling of the reagent. rsc.org

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps without intermediate isolation and purification. thieme.de A future system could integrate the synthesis of this compound with a subsequent cross-coupling or functionalization step in a continuous, automated sequence.

Automated Synthesis Platforms: Robotic systems can automate the entire synthesis workflow, from reagent dispensing to reaction, work-up, and purification. merckmillipore.commetoree.comwikipedia.org Applying this technology would allow for the high-throughput synthesis of a library of this compound derivatives for screening in drug discovery or materials science. This is particularly useful for generating analogues for structure-activity relationship (SAR) studies.

Discovery of Novel Applications in Niche Chemical Fields

The true potential of this compound lies in its application as a versatile building block in specialized areas of chemical science. Its unique combination of functional groups allows for divergent synthesis, where a single core structure can be elaborated into a wide array of complex molecules.

Future applications could be explored in:

Medicinal Chemistry and Fragment-Based Drug Discovery: The cyclohexenol (B1201834) core is a common motif in bioactive molecules. This compound could serve as a valuable fragment for library synthesis. The vinyl bromide provides a vector for diversification via cross-coupling, allowing chemists to rapidly explore the chemical space around the core structure to optimize binding to biological targets.

Natural Product Synthesis: The stereocontrolled functionalization of the cyclohexene (B86901) ring is a common challenge in the total synthesis of natural products. nih.gov Enantiomerically pure this compound could serve as a chiral starting material for constructing complex carbocyclic frameworks found in terpenes and alkaloids.

Materials Science: The alkene and hydroxyl functionalities suggest potential as a monomer or cross-linking agent in polymer chemistry. The bromine atom could be retained for post-polymerization modification, allowing for the synthesis of functional materials with tailored properties, such as flame retardancy or specific surface characteristics.

Agrochemicals: Halogenated organic compounds are prevalent in agrochemicals. The structural features of this compound make it a candidate for derivatization and screening for herbicidal, fungicidal, or insecticidal activity.

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-bromo-2-cyclohexen-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound often involves bromination of 2-cyclohexen-1-ol using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., light or AIBN). Alternative routes include catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium-based catalysts under controlled hydrogen pressure . Key factors affecting yield and purity include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency.
  • Temperature : Optimal ranges (e.g., 0–25°C) minimize side reactions like elimination.
  • Catalyst loading : For hydrogenolysis, 5–10% Pd/C ensures efficient conversion without over-reduction.
    Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm regioselectivity and purity .

Q. Q2. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • NMR spectroscopy : Use DEPT-135 to distinguish CH₂/CH₃ groups and COSY/NOESY to confirm stereochemistry. The bromine atom’s deshielding effect will shift proton signals near the cyclohexene double bond .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable.
  • Chiral GC/HPLC : Employ chiral columns (e.g., β-cyclodextrin) to verify enantiopurity if asymmetric synthesis is attempted .

Advanced Research Questions

Q. Q3. How can contradictions in spectral data for this compound derivatives be resolved during structure elucidation?

Methodological Answer: Discrepancies between experimental and theoretical spectra often arise from conformational flexibility or solvent effects. To resolve these:

Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) for different conformers .

Variable-temperature NMR : Identify dynamic effects by analyzing signal splitting at low temperatures.

Solvent titration : Test in solvents of varying polarity (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or π-π interactions .
Document contradictions transparently in publications, referencing prior literature to contextualize findings .

Q. Q4. What strategies optimize the regioselectivity of bromination in strained cyclohexenol systems?

Methodological Answer: Regioselective bromination at the allylic position requires careful control of electronic and steric factors:

  • Radical inhibitors : Add TEMPO to suppress unwanted radical chain reactions.
  • Directed functionalization : Introduce temporary protecting groups (e.g., TMS ethers) to steer bromination to the desired site .
  • Lewis acid catalysis : Use ZnBr₂ to polarize the C–Br bond and stabilize transition states.
    Validate outcomes via kinetic studies (e.g., monitoring reaction progress by in situ IR ) and competitive experiments with substituted analogs .

Q. Q5. How can researchers address reproducibility challenges in catalytic hydrogenolysis of this compound intermediates?

Methodological Answer: Reproducibility issues often stem from catalyst deactivation or trace impurities. Mitigation strategies include:

Catalyst pre-treatment : Reduce Pd/C with H₂ before use to remove surface oxides.

Additive screening : Introduce co-catalysts like K₂CO₃ to neutralize HBr byproducts, preventing acid-induced side reactions .

Rigorous purification : Pre-dry solvents (e.g., molecular sieves for THF) and substrates (e.g., column chromatography).
Report detailed protocols in supplementary materials, including batch-specific catalyst activity and solvent lot numbers .

Q. Q6. What analytical frameworks are recommended for assessing environmental or metabolic stability of this compound in biological studies?

Methodological Answer: For stability profiling:

  • Hydrolytic stability : Incubate in PBS buffers (pH 2–12) and monitor degradation via LC-MS.
  • Microsomal assays : Use liver microsomes (human/rat) with NADPH cofactors to assess oxidative metabolism.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with half-life data to predict derivative stability .
    Include negative controls (e.g., heat-inactivated enzymes) and triplicate runs to ensure statistical validity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.